7,8,4'-Trihydroxyflavone

Overview

Description

7,8,4’-Trihydroxyflavone is a flavonoid found in Oroxylum indicum . It has been shown to have anti-diabetic activity and inhibit the mitochondrial membrane potential of HL-60 cells .

Molecular Structure Analysis

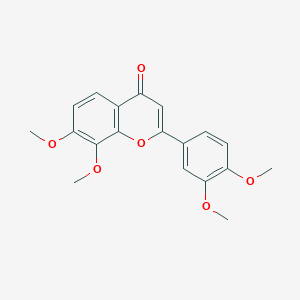

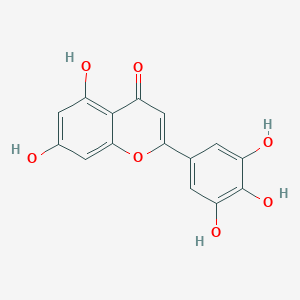

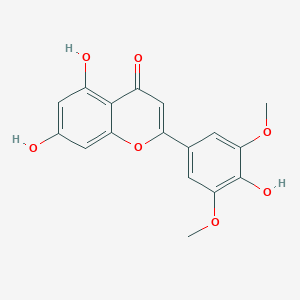

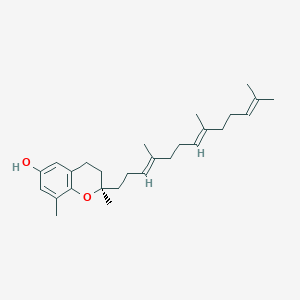

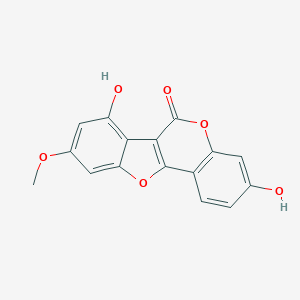

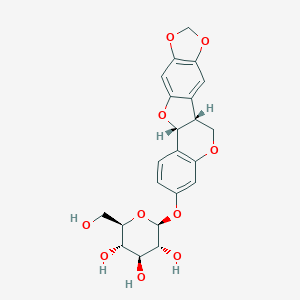

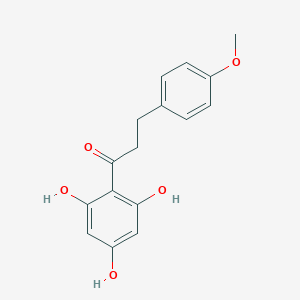

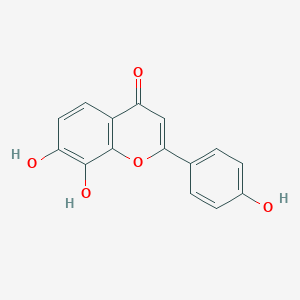

The molecular structure of 7,8,4’-Trihydroxyflavone is based on the flavone backbone . Further analysis of its structure can be done using spectroscopic methods .Chemical Reactions Analysis

7,8,4’-Trihydroxyflavone has been found to strongly inhibit the oxidation of l-DOPA by tyrosinase . It also has an effect on the apoptosis pathway by inhibiting the matrix effect and hydrogen bond .Scientific Research Applications

Cancer Research

7,8,4’-Trihydroxyflavone has been shown to inhibit cell proliferation and induce apoptosis in breast cancer cells. It also inhibits angiogenesis and protein kinase, which are processes involved in tumor growth and metastasis .

Enzyme Inhibition

This compound strongly inhibits tyrosinase activity, which is crucial in melanin synthesis. The inhibition mechanism was characterized using enzyme kinetics and various spectroscopic techniques .

Computational Simulation

Computational simulation methods have been used alongside experimental techniques to understand the inhibitory effects of 7,8,4’-Trihydroxyflavone on tyrosinase, providing insights into its potential as a pharmacological target .

Melanogenesis

7,8,4’-Trihydroxyflavone plays a role in melanogenesis by inhibiting tyrosinase, which catalyzes key steps in melanin production. This has implications for conditions related to pigmentation .

Mechanism of Action

Target of Action

The primary target of 7,8,4’-Trihydroxyflavone is the enzyme tyrosinase . Tyrosinase plays an essential role in the production of melanin, a pigment found in most organisms .

Mode of Action

7,8,4’-Trihydroxyflavone interacts with tyrosinase through a combination of van der Waals forces and hydrogen bonding . It strongly inhibits the oxidation of l-DOPA by tyrosinase . The inhibitory mechanism is determined to be reversible and non-competitive .

Biochemical Pathways

7,8,4’-Trihydroxyflavone affects the melanogenesis pathway by inhibiting tyrosinase, a key enzyme in this pathway . This results in a decrease in melanin production. The compound can also chelate with copper ions and form a complex with tyrosinase .

Pharmacokinetics

It is known that flavonoids like 7,8,4’-trihydroxyflavone have low bioavailability . The plasma half-life of similar compounds in mice is less than 30 minutes .

Result of Action

The inhibition of tyrosinase by 7,8,4’-Trihydroxyflavone leads to a decrease in melanin production . This can have applications in the medical, cosmetic, and food industries, where control of pigmentation is desired .

Action Environment

The action of 7,8,4’-Trihydroxyflavone can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the binding of the compound to tyrosinase . .

Safety and Hazards

While specific safety data for 7,8,4’-Trihydroxyflavone is not available, general precautions include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Future Directions

The future directions for the study of 7,8,4’-Trihydroxyflavone could include further understanding of the inhibitory mechanisms of 7,8,4’-Trihydroxyflavone against tyrosinase and facilitating future screening for tyrosinase inhibitors . Additionally, its antioxidant and anti-inflammatory activities could be studied in more reliable three-dimensional (3D) cell models .

properties

IUPAC Name |

7,8-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O5/c16-9-3-1-8(2-4-9)13-7-12(18)10-5-6-11(17)14(19)15(10)20-13/h1-7,16-17,19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJCIUNMVLYBADX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70350983 | |

| Record name | 7,8,4'-trihydroxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70350983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7,8,4'-Trihydroxyflavone | |

CAS RN |

147711-26-0 | |

| Record name | 7,8,4'-trihydroxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70350983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 7,8,4'-Trihydroxyflavone impact IL-4 production in T cells?

A1: Research indicates that 7,8,4'-Trihydroxyflavone significantly reduces the production of Interleukin-4 (IL-4) in activated T cells. [] This effect is observed in both murine and human T cell models stimulated with various activators. [] The mechanism involves the suppression of IL-4 mRNA expression, indicating transcriptional control. [] Specifically, 7,8,4'-Trihydroxyflavone appears to inhibit the nuclear expression of transcription factors crucial for IL-4 gene activation, including NF-ATc1, c-Jun, and c-Maf. []

Q2: Does 7,8,4'-Trihydroxyflavone interact with tyrosinase, and if so, how?

A2: Yes, studies demonstrate that 7,8,4'-Trihydroxyflavone acts as a potent inhibitor of tyrosinase, an enzyme crucial for melanin production. [] This inhibition is characterized as reversible and non-competitive, suggesting that 7,8,4'-Trihydroxyflavone doesn't directly compete with the substrate for the active site. [] Spectroscopic analyses reveal that 7,8,4'-Trihydroxyflavone can chelate copper ions present in the tyrosinase active site and form a complex with the enzyme. [] This interaction alters tyrosinase conformation and its microenvironment. []

Q3: Can we predict the 13C NMR chemical shifts of related compounds like 8-Hydroxyflavone using data from 7,8,4'-Trihydroxyflavone?

A3: Yes, researchers have successfully employed empirical prediction tools to determine the 13C NMR chemical shifts of 8-Hydroxyflavone using data from 7,8,4'-Trihydroxyflavone and other related flavonoids. [] This approach involves using previously established chemical shift data for structurally similar compounds to predict the shifts in the target molecule. [] This method provides a valuable tool for quickly assessing the 13C NMR spectra of various hydroxylated flavonoids, including those not readily found in nature. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2R,3R)-5,7-dihydroxy-2-[3,4,5-trihydroxy-6-oxo-8-[(2R,3R)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl]benzo[7]annulen-2-yl]-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B192531.png)